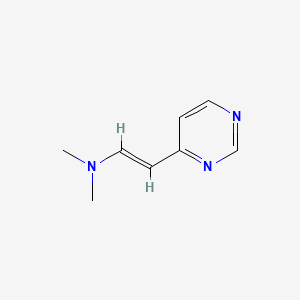
4-(2-(Dimethylamino)vinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Dimethylamino)vinyl)pyrimidine is a useful research compound. Its molecular formula is C8H11N3 and its molecular weight is 149.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 149.095297364 g/mol and the complexity rating of the compound is 131. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
The compound shows promise in drug discovery and development, particularly in the following areas:
- Anticancer Agents : Research indicates that 4-(2-(Dimethylamino)vinyl)pyrimidine can inhibit specific kinases involved in cancer cell proliferation. Its mechanism involves blocking enzyme activity, which is crucial for cancer treatment strategies .
- Antimicrobial Activity : Studies have demonstrated its potential against various pathogens, indicating that modifications of the pyrimidine structure can enhance bioactivity against bacteria and fungi .
- Drug Design : The compound serves as a scaffold for designing new therapeutic agents targeting diseases such as infections, cancer, and inflammatory conditions. Its structural versatility allows for modifications that can improve pharmacokinetic properties .
Organic Synthesis Applications
In organic chemistry, this compound acts as a valuable building block for synthesizing more complex heterocycles. It can be utilized in:
- Synthesis of Functionalized Pyrimidines : This compound facilitates the preparation of various derivatives that exhibit enhanced biological activities.
- Cross-Linking Agents : Its vinyl group enables it to act as a cross-linking agent in nucleoside analogs, improving binding efficiency to DNA or RNA targets .
Material Science Applications
The unique properties of this compound extend to material science:
- Organic Semiconductors : Due to its electronic properties, it is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical and thermal properties, making it suitable for advanced material applications.
Case Study 1: Anticancer Activity
A study evaluated the anticancer efficacy of a series of pyrimidine derivatives based on this compound. The results showed significant inhibition of cell proliferation in various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics. The structure-activity relationship (SAR) analysis revealed that modifications at the vinyl position enhanced binding affinity to target kinases.
Case Study 2: Antimicrobial Properties
In another study, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Several compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, highlighting their potential as new antimicrobial agents.
Eigenschaften
IUPAC Name |
(E)-N,N-dimethyl-2-pyrimidin-4-ylethenamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-11(2)6-4-8-3-5-9-7-10-8/h3-7H,1-2H3/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEMTDHEIXQJAS-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=NC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=NC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20973-86-8 |
Source


|
| Record name | Ethenamine, N,N-dimethyl-2-(4-pyrimidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020973868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













